molecular formula C10H12N4O B7501491 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide

2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide

Cat. No.: B7501491
M. Wt: 204.23 g/mol
InChI Key: GLFVJFHTWGBMQX-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide typically involves the reaction of benzotriazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield benzotriazole-based ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide
  • 2-(benzotriazol-1-yl)-N,N-diethyl-acetamide
  • 2-(benzotriazol-1-yl)-N,N-dimethyl-propionamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13(2)10(15)7-14-9-6-4-3-5-8(9)11-12-14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVJFHTWGBMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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